

The Versatile Scaffold: 2-Chloropyrimidine-5-carbonitrile in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Chloropyrimidine-5-carbonitrile

Cat. No.: B154651

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. Among the plethora of pyrimidine-based building blocks, **2-chloropyrimidine-5-carbonitrile** has emerged as a particularly valuable scaffold. Its reactive chlorine atom at the 2-position and the electron-withdrawing nitrile group at the 5-position provide medicinal chemists with a versatile handle for the synthesis of diverse compound libraries with significant potential for therapeutic intervention, particularly in the realm of oncology. This technical guide delves into the potential applications of **2-chloropyrimidine-5-carbonitrile**, focusing on its role in the development of potent kinase inhibitors.

Kinase Inhibition: A Primary Application

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The **2-chloropyrimidine-5-carbonitrile** scaffold has proven to be an excellent starting point for the design of inhibitors targeting several key kinases implicated in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.^[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several studies have demonstrated that derivatives of **2-chloropyrimidine-5-carbonitrile** can potently inhibit VEGFR-2. For instance, a novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were synthesized and evaluated as VEGFR-2 inhibitors.^[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another critical receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation and survival.^[3] Pyrimidine-5-carbonitrile derivatives have been successfully designed as EGFR inhibitors. In one study, new derivatives were synthesized and showed potent inhibitory activity against EGFR, with one compound exhibiting an IC₅₀ value of 8.29 nM.^[4]

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.^[5] Novel pyrimidine-5-carbonitriles have been developed as dual inhibitors of EGFR and PI3K, demonstrating a multi-targeted approach to cancer therapy.^[6]

Quantitative Bioactivity Data

The following tables summarize the *in vitro* inhibitory activities of various kinase inhibitors derived from pyrimidine-5-carbonitrile scaffolds against their target kinases and cancer cell lines.

Compound ID	Target Kinase	IC50 (nM)	Reference
10b	EGFR	8.29 ± 0.04	[4]
11c	VEGFR-2	1380 ± 30	[2]
11e	VEGFR-2	610 ± 10	[2]
12b	VEGFR-2	530 ± 70	[2]
12c	VEGFR-2	740 ± 150	[2]
7c	PI3K (inferred)	Not explicitly stated	[6]

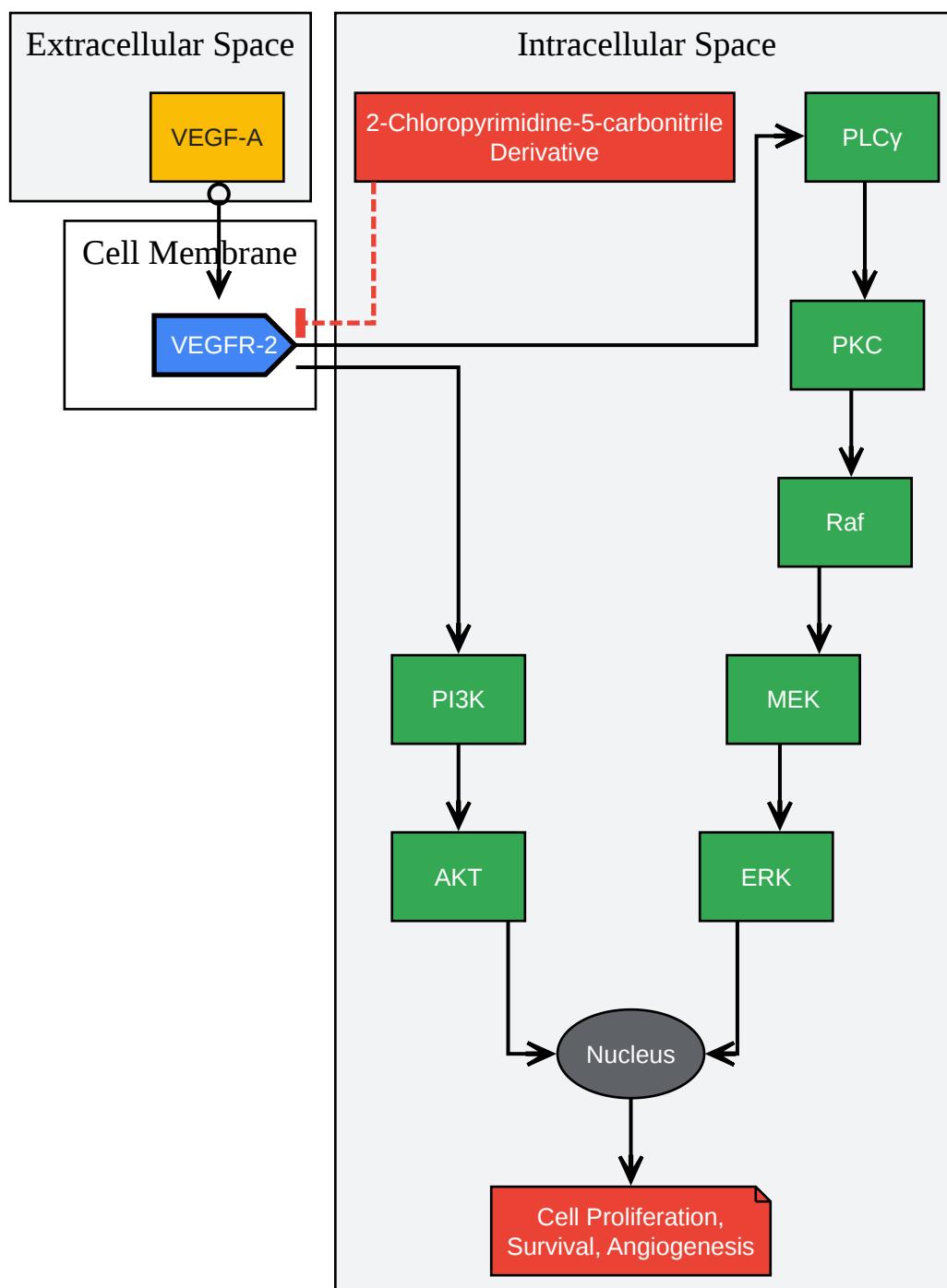
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives.

Compound ID	Cancer Cell Line	Cell Line Type	IC50 (μM)	Reference
10b	HepG2	Hepatocellular Carcinoma	3.56	[4]
10b	A549	Non-small Cell Lung Cancer	5.85	[4]
10b	MCF-7	Breast Cancer	7.68	[4]
9d	HCT-116	Colon Cancer	>50	[2]
11e	HCT-116	Colon Cancer	1.14	[2]
12b	HCT-116	Colon Cancer	1.25	[2]
12d	HCT-116	Colon Cancer	1.19	[2]
9d	MCF-7	Breast Cancer	10.33	[2]
11e	MCF-7	Breast Cancer	2.53	[2]
12b	MCF-7	Breast Cancer	3.18	[2]
12d	MCF-7	Breast Cancer	2.91	[2]
4e	Colo 205	Colon Cancer	1.66	[7]
4f	Colo 205	Colon Cancer	1.83	[7]
7c	SNB-75	CNS Cancer	< 0.01	[6]
7c	OVCAR-4	Ovarian Cancer	0.64	[6]

Table 2: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives in Cancer Cell Lines.

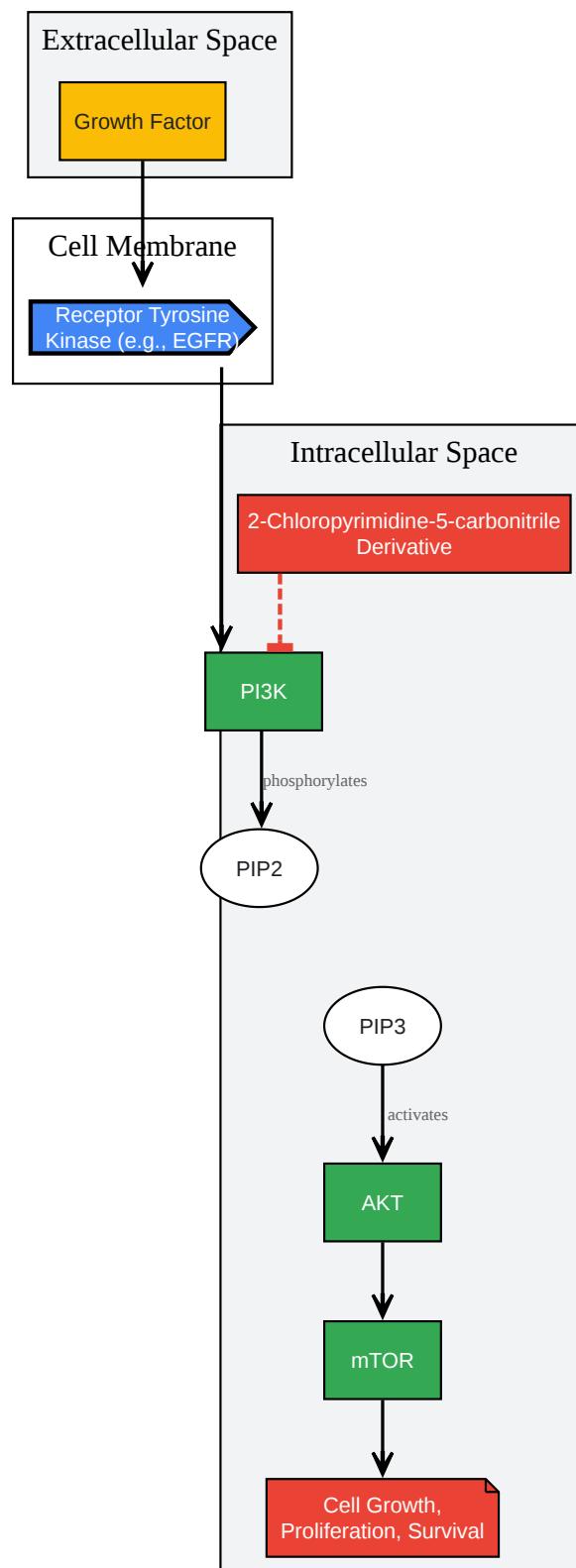
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.



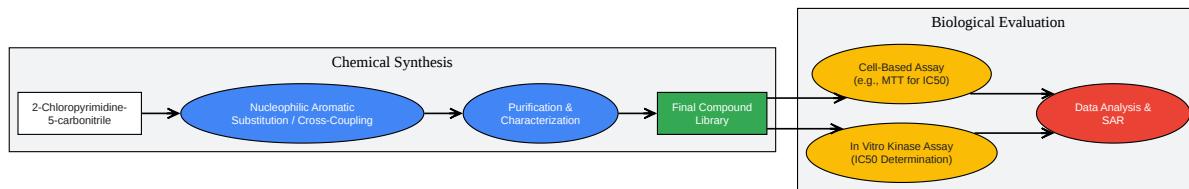
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VEGFR-2 signaling pathway and point of inhibition.



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PI3K/AKT signaling pathway and point of inhibition.



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General experimental workflow for inhibitor development.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of kinase inhibitors from a **2-chloropyrimidine-5-carbonitrile** scaffold.

Protocol 1: Synthesis of 2-(Arylamino)-pyrimidine-5-carbonitrile Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom in **2-chloropyrimidine-5-carbonitrile** with an appropriate aniline.

Materials:

- **2-Chloropyrimidine-5-carbonitrile**
- Substituted aniline (1.1 equivalents)
- Solvent (e.g., n-butanol, isopropanol, or N,N-dimethylformamide)
- Base (e.g., triethylamine or diisopropylethylamine, 2 equivalents)
- Standard laboratory glassware for organic synthesis

- Thin-layer chromatography (TLC) plates
- Column chromatography supplies (silica gel)
- Rotary evaporator
- NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-chloropyrimidine-5-carbonitrile** (1.0 mmol).
- Add the appropriate substituted aniline (1.1 mmol) and the chosen solvent (10 mL).
- Add the base (2.0 mmol) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Combine the fractions containing the pure product and evaporate the solvent.
- Characterize the final product by ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the IC₅₀ value of a test compound against VEGFR-2.[8][9][10]

Materials:

- Recombinant human VEGFR-2 kinase

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP solution
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- Test compound (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare a master mix containing kinase buffer, ATP, and the substrate.
- Add the test compound at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the VEGFR-2 enzyme to all wells except the negative control.
- Initiate the kinase reaction by adding the master mix to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell line of interest (e.g., HCT-116, MCF-7)
- Complete cell culture medium
- 96-well cell culture plates
- Test compound (serially diluted)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Carefully remove the medium containing MTT.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

2-Chloropyrimidine-5-carbonitrile is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors with anticancer potential. Its reactivity allows for the straightforward synthesis of diverse libraries of compounds targeting key signaling pathways involved in cancer progression. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the ongoing quest for novel and effective cancer therapeutics.

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